2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride
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Overview
Description
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain
Mechanism of Action
Target of Action
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors are involved in regulating mood, perception, and cognition.
Mode of Action
2C-B acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction leads to altered sensory perception and mood, characteristic of its hallucinogenic effects .
Biochemical Pathways
The activation of 5-HT2A and 5-HT2C receptors by 2C-B affects several downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which further influences various cellular processes . These pathways are crucial for the compound’s psychoactive effects.
Pharmacokinetics
2C-B is typically administered orally, with an onset of action within 20-40 minutes and a duration of 4-12 hours . The compound undergoes hepatic metabolism, primarily through demethylation and deamination, followed by renal excretion . Its bioavailability is influenced by factors such as first-pass metabolism and individual metabolic rates.
Result of Action
At the molecular level, 2C-B’s interaction with serotonin receptors leads to changes in neurotransmitter release and receptor activity. This results in altered sensory perception, mood enhancement, and hallucinations . At the cellular level, the activation of downstream signaling pathways can affect gene expression and neuronal plasticity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-B. For instance, acidic environments can lead to the degradation of the compound, while higher temperatures may increase its rate of metabolism . Additionally, the presence of other drugs or substances can alter its pharmacokinetic and pharmacodynamic profiles.
: Wikipedia : DrugBank : Springer : USDOJ : Sigma-Aldrich : ChemSpider
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes, proteins, and other biomolecules. It is a potent agonist of the 5-hydroxytryptamine receptor , indicating its potential role in serotonin-mediated biochemical reactions. The metabolism of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine hydrochloride involves several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Cellular Effects
Its structural similarity to 2C-B suggests it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a potent agonist of the 5-hydroxytryptamine receptor , it likely exerts its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression.
Metabolic Pathways
The compound is metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . This metabolism is catalyzed by several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,3-dimethoxyphenylacetic acid, followed by the reduction of the resulting bromo compound to the corresponding ethanamine. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and the reduction step may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 2-(2,3-dimethoxyphenyl)ethanamine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-(2,3-Dimethoxyphenyl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride: Similar structure but with different substitution pattern on the phenyl ring.
2-(2,5-Dimethoxyphenyl)ethanamine;hydrochloride: Lacks the bromine atom, resulting in different chemical properties.
2-(2,3-Dimethoxyphenyl)ethanamine;hydrochloride: Similar structure but without the bromine atom.
Uniqueness
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and distinct chemical behavior compared to its analogs.
Properties
IUPAC Name |
2-(5-bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNKYVGBNHPKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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